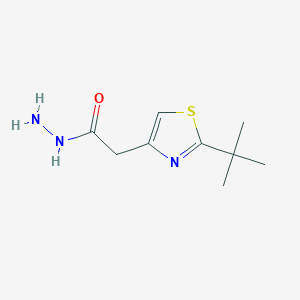
2,4,6-三溴-3,5-二氟吡啶
描述
2,4,6-Tribromo-3,5-difluoropyridine, also known as TBDFP, is a heterocyclic organic compound. It is a member of the pyridine family, which is widely used in organic synthesis and medicinal chemistry. TBDFP has gained significant attention in recent years due to its potential applications in scientific research.
科学研究应用
Sonogashira Reactions
2,4,6-Tribromo-3,5-difluoropyridine is used in Sonogashira reactions . These reactions involve coupling of vinyl/aryl halides with terminal acetylenes catalyzed by transition metals, especially palladium and copper . This reaction plays a significant role in sp2-sp C-C bond formations .
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of heterocyclic compounds . The introduction of a carbonyl functional group on the alkyne backbone determines a radical change in the reactivity of the products . Indeed, α,β-alkynyl ketones can be easily converted into different heterocyclic compounds depending on the experimental conditions employed .
Synthesis of Fluorinated Heterocyclic Systems
2,4,6-Tribromo-3,5-difluoropyridine is used in the synthesis of fluorinated heterocyclic systems . The incorporation of fluorine atoms into heterocyclic molecules can have a significant effect upon the chemical and biological properties of these systems .
Development of Life-Science Products
The compound is used in the development of various commercially important life-science products , such as 5-fluorouracil, 5-fluoroprimaquine and Ciprofloxacin . These products owe their useful biological activity to the presence of a fluorine substituent located on the heterocyclic ring .
Synthesis of Polyfunctional Heterocyclic Systems
2,4,6-Tribromo-3,5-difluoropyridine is used in the synthesis of selectively fluorinated polyfunctional heterocyclic systems . This is an important research goal due to the surprisingly high proportion of commercially important pharmaceutical and plant protection products that are based upon a small heterocyclic ring core scaffold .
Synthesis of 4-bromo-2,6-bis(2-phenylethynyl)-3,5-difluoropyridine Derivatives
The compound is used in the synthesis of 4-bromo-2,6-bis(2-phenylethynyl)-3,5-difluoropyridine derivatives . This synthesis involves the displacement of bromine atoms attached to positions ortho to ring nitrogen .
属性
IUPAC Name |
2,4,6-tribromo-3,5-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Br3F2N/c6-1-2(9)4(7)11-5(8)3(1)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWOSYZICRXPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Br)Br)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Br3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381086 | |
| Record name | 2,4,6-tribromo-3,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromo-3,5-difluoropyridine | |
CAS RN |
30841-93-1 | |
| Record name | 2,4,6-tribromo-3,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 30841-93-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,4,6-tribromo-3,5-difluoropyridine a valuable building block in organic synthesis?
A1: 2,4,6-Tribromo-3,5-difluoropyridine serves as a versatile precursor for synthesizing diversely substituted fluorinated pyridines. Its reactivity stems from the presence of both bromine and fluorine atoms, which exhibit distinct reactivity profiles. This allows for regioselective functionalization, enabling the introduction of various substituents at specific positions on the pyridine ring. [, , , ]
Q2: How does the reactivity of fluorine and bromine atoms in 2,4,6-tribromo-3,5-difluoropyridine differ in nucleophilic substitution reactions?
A2: Research indicates that the fluorine atoms in 2,4,6-tribromo-3,5-difluoropyridine are preferentially substituted by hard nucleophiles, such as sodium methoxide. [] In contrast, soft nucleophiles, such as sodium thiophenoxide, preferentially displace the bromine atoms. [] This selectivity arises from the difference in electronegativity and bond strength between carbon-fluorine and carbon-bromine bonds.
Q3: Can you provide examples of palladium-catalyzed coupling reactions involving 2,4,6-tribromo-3,5-difluoropyridine?
A3: 2,4,6-Tribromo-3,5-difluoropyridine readily undergoes palladium-catalyzed Sonogashira reactions with a variety of phenylacetylene derivatives. These reactions preferentially occur at the 2- and 6-positions, leading to the formation of 4-bromo-2,6-bis(2-phenylethynyl)-3,5-difluoropyridine derivatives. [] Additionally, Suzuki cross-coupling reactions with aromatic boronic acid derivatives produce 4-bromo-3,5-difluoro-2,6-diphenylpyridine derivatives or the corresponding triaryl systems, depending on the reaction conditions. []
Q4: What is significant about the lithium-halogen exchange reaction of 2,4,6-tribromo-3,5-difluoropyridine?
A4: Treatment of 2,4,6-tribromo-3,5-difluoropyridine with butyl lithium results in a lithium-bromine exchange exclusively at the 4-position. [] The resulting 4-lithio pyridine derivative exhibits remarkable stability and can be trapped with various electrophiles, including trimethylsilyl chloride and acid chlorides, further expanding the synthetic possibilities from this precursor. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane](/img/structure/B1586545.png)


![3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1586552.png)








